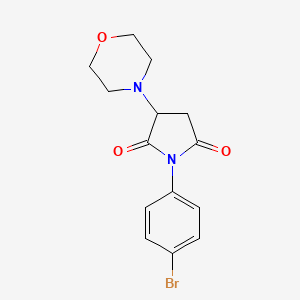
1-(4-Bromophenyl)-3-(4-morpholinyl)-2,5-pyrrolidinedione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
GI-566340 is a novel small-molecule compound with significant potential in various scientific fieldsThis compound is known for its antioxidant profile and has been evaluated for its effects on stress-induced gastric ulceration .
Preparation Methods
The synthesis of GI-566340 involves multiple steps, including the use of specific reagents and reaction conditions. The synthetic routes typically involve the following steps:
Initial Synthesis: The starting materials are subjected to a series of chemical reactions, including condensation and cyclization, to form the core structure of GI-566340.
Purification: The crude product is purified using techniques such as high-performance liquid chromatography (HPLC) to obtain the pure compound.
Industrial Production: For large-scale production, the synthesis is optimized to ensure high yield and purity. .
Chemical Reactions Analysis
GI-566340 undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: GI-566340 can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions: The reactions typically require controlled temperatures, specific solvents, and catalysts to achieve the desired products
Scientific Research Applications
GI-566340 has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound has been studied for its effects on biological systems, particularly its antioxidant properties and its role in reducing oxidative stress.
Medicine: GI-566340 has potential therapeutic applications, including its use in treating stress-induced gastric ulceration and other gastrointestinal disorders.
Industry: The compound is used in the development of new materials and as a component in various industrial processes .
Mechanism of Action
The mechanism of action of GI-566340 involves its interaction with specific molecular targets and pathways:
Antioxidant Activity: GI-566340 exerts its effects by modulating the activities of enzymes involved in oxidative stress, such as superoxide dismutase and catalase.
Molecular Targets: The compound targets specific enzymes and receptors in the gastrointestinal system, leading to a reduction in oxidative damage and inflammation.
Pathways Involved: The pathways affected by GI-566340 include those related to oxidative stress, inflammation, and cellular signaling .
Comparison with Similar Compounds
GI-566340 can be compared with other similar compounds based on its structure and properties:
Similar Compounds: Compounds such as L-lysine and L-proline derivatives have similar antioxidant properties and are used in similar applications.
Uniqueness: GI-566340 is unique due to its specific molecular structure, which provides enhanced stability and efficacy in reducing oxidative stress compared to other compounds.
Comparison: While other compounds may have similar antioxidant effects, GI-566340’s unique structure allows for more targeted and effective interactions with molecular targets .
Properties
Molecular Formula |
C14H15BrN2O3 |
|---|---|
Molecular Weight |
339.18 g/mol |
IUPAC Name |
1-(4-bromophenyl)-3-morpholin-4-ylpyrrolidine-2,5-dione |
InChI |
InChI=1S/C14H15BrN2O3/c15-10-1-3-11(4-2-10)17-13(18)9-12(14(17)19)16-5-7-20-8-6-16/h1-4,12H,5-9H2 |
InChI Key |
IJSPMMPENCSKKN-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2CC(=O)N(C2=O)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-methoxyphenyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B10813000.png)
![N-(4-ethylphenyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B10813009.png)
![5-methyl-N-(4-methylphenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B10813012.png)
![5-phenyl-N-(pyridin-3-ylmethyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10813019.png)
![3,4-dihydroisoquinolin-2(1H)-yl[5-(4-nitrophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]methanone](/img/structure/B10813023.png)
![5-Phenyl-7-(trifluoromethyl)(8-hydropyrazolo[1,5-a]pyrimidin-2-yl) piperidyl k etone](/img/structure/B10813030.png)
![2-Ethylpiperidyl 5-phenyl-7-(trifluoromethyl)(8-hydropyrazolo[1,5-a]pyrimidin-2-yl) ketone](/img/structure/B10813035.png)
![4-benzoyl-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-5-(4-methylphenyl)-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B10813046.png)
![N-[(2-hydroxy-1H-indol-3-yl)imino]-2-[(4-methoxyphenyl)methylideneamino]oxyacetamide](/img/structure/B10813050.png)
![[1-(2-Chloro-4-fluoroanilino)-1-oxopropan-2-yl] 1-benzyl-5-chloro-3-methylpyrazole-4-carboxylate](/img/structure/B10813051.png)
![5-Methyl-3-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B10813056.png)

![N'-[(3Z)-1-benzyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-hydroxybenzohydrazide](/img/structure/B10813079.png)
![N-[3-(ethylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B10813091.png)
